2-(Cyclopropylmethyl)-1,3-dithiane
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Overview
Description
2-(Cyclopropylmethyl)-1,3-dithiane is an organic compound characterized by a cyclopropylmethyl group attached to a 1,3-dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-1,3-dithiane typically involves the reaction of cyclopropylmethyl halides with 1,3-dithiane under basic conditions. One common method is the reaction of cyclopropylmethyl bromide with 1,3-dithiane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve techniques such as distillation, recrystallization, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-1,3-dithiane involves its interaction with molecular targets through its reactive dithiane ring. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The cyclopropylmethyl group can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different functional groups.
1,3-Dithiane derivatives: Compounds with the 1,3-dithiane ring but different substituents.
Uniqueness
2-(Cyclopropylmethyl)-1,3-dithiane is unique due to the combination of the cyclopropylmethyl group and the 1,3-dithiane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-1,3-dithiane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S2/c1-4-9-8(10-5-1)6-7-2-3-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZQVRYITSPCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605347 |
Source
|
Record name | 2-(Cyclopropylmethyl)-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-18-1 |
Source
|
Record name | 2-(Cyclopropylmethyl)-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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